molecular formula C16H15N3O3S B4518441 N-[2-(2-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-[2-(2-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4518441
M. Wt: 329.4 g/mol
InChI Key: JYHIXZRXQYNKNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolopyrimidines, which includes compounds similar to the one , often involves multicomponent reactions . These reactions typically involve the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction mechanism often involves a nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product that undergoes rearrangement .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-[2-(2-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” are not detailed in the available sources .

Scientific Research Applications

Synthesis and Biological Applications

Synthesis of Novel Heterocyclic Compounds

Research has been conducted on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds have been explored for their anti-inflammatory and analgesic properties, demonstrating significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxic Activity of Thiazolopyrimidines

Studies have also delved into the synthesis of thiazolopyrimidines and related compounds with evaluations of their in vitro cytotoxic activities against various human cancer cell lines. These studies provide insights into the potential therapeutic applications of these compounds in cancer treatment (Hassan, Hafez, Osman, & Ali, 2015).

Antimicrobial and Antioxidant Properties

Further research has highlighted the synthesis of thiazolopyrimidine derivatives with potential antimicrobial and antioxidant activities. Such studies are crucial for the development of new antimicrobial agents to combat resistant microbial strains (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015).

Environmental Friendly Synthesis Approaches

The environmentally friendly synthesis of novel chromone-pyrimidine coupled derivatives has been reported, emphasizing the role of ionic liquids in promoting efficient synthesis processes. These compounds have been evaluated for their in vitro antibacterial and antifungal activities, showcasing the integration of green chemistry principles in the synthesis of biologically active compounds (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Future Directions

Thiazolopyrimidines, including compounds similar to “N-[2-(2-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide”, are considered promising scaffolds for the design of new medicines, including anticancer drugs . Their synthetic potential and the ability to modify the thiazolopyrimidine moiety by introducing new binding sites make them an area of interest for future research .

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-22-13-5-3-2-4-11(13)6-7-17-14(20)12-10-18-16-19(15(12)21)8-9-23-16/h2-5,8-10H,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHIXZRXQYNKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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N-[2-(2-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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N-[2-(2-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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N-[2-(2-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 5
N-[2-(2-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(2-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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